5-Fluorophthalazine

Heterocyclic Chemistry Medicinal Chemistry Building Block

Select 5-Fluorophthalazine as your strategic fluorinated building block to accelerate PARP1/2 inhibitor programs. With a molecular weight of just 148.14 g/mol, it saves 16.45 g/mol versus 5-chlorophthalazine, preserving compliance with Lipinski's Rule of Five. Its enhanced lipophilicity (LogP ~1.77, ΔLogP ≈ +0.77 vs. unsubstituted phthalazine) and electron-withdrawing fluorine atom at the 5-position are critical for achieving optimal binding affinity and metabolic stability in Talazoparib (BMN 673) and related candidates. The consistent ≥98% purity minimizes batch-to-batch variability in high-throughput parallel synthesis and SAR exploration.

Molecular Formula C8H5FN2
Molecular Weight 148.14 g/mol
CAS No. 103119-77-3
Cat. No. B009970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorophthalazine
CAS103119-77-3
SynonymsPhthalazine, 5-fluoro- (9CI)
Molecular FormulaC8H5FN2
Molecular Weight148.14 g/mol
Structural Identifiers
SMILESC1=CC2=CN=NC=C2C(=C1)F
InChIInChI=1S/C8H5FN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H
InChIKeyKJCANNFKULYCLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluorophthalazine (CAS 103119-77-3): A Strategic Fluorinated Building Block for Heterocyclic Synthesis


5-Fluorophthalazine is a fluorinated heterocyclic compound belonging to the phthalazine class, consisting of a fused bicyclic structure with a benzene and pyridazine ring [1]. The presence of a fluorine atom at the 5-position significantly influences its chemical properties, including reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug development .

Why 5-Fluorophthalazine Cannot Be Replaced by Unsubstituted Phthalazine or Alternative Halogenated Analogs


While phthalazine and its derivatives share a common heterocyclic core, the specific position and nature of substitution critically impact synthetic utility, reactivity, and downstream application potential . Unsubstituted phthalazine lacks the electron-withdrawing and lipophilicity-enhancing effects of fluorine, while alternative halogenated analogs (e.g., 5-chlorophthalazine) exhibit different reactivity profiles in nucleophilic aromatic substitution reactions, limiting their direct interchangeability in key synthetic sequences such as the construction of PARP inhibitors [1].

5-Fluorophthalazine: Comparative Evidence for Strategic Procurement and Synthesis Planning


High Purity Benchmark: 5-Fluorophthalazine (≥98%) vs. 6-Fluorophthalazine (≥95%)

5-Fluorophthalazine is commercially available with a minimum purity of 98%, as specified by vendors such as Fluorochem and Chemscene, compared to a typical purity of 95% for the positional isomer 6-fluorophthalazine . This higher purity level reduces the need for additional purification steps in multi-step synthetic workflows, thereby increasing overall efficiency and yield .

Heterocyclic Chemistry Medicinal Chemistry Building Block

Enhanced Lipophilicity: 5-Fluorophthalazine (LogP ~1.77) vs. Phthalazine (LogP ~1.00)

The introduction of a fluorine atom at the 5-position increases the calculated LogP of 5-fluorophthalazine to approximately 1.77, compared to an estimated LogP of ~1.00 for unsubstituted phthalazine . This enhanced lipophilicity improves membrane permeability and can positively influence the pharmacokinetic profile of derived drug candidates .

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight Advantage: 5-Fluorophthalazine (148.14 g/mol) vs. 5-Chlorophthalazine (164.59 g/mol)

5-Fluorophthalazine has a molecular weight of 148.14 g/mol, while the analogous chloro-substituted derivative, 5-chlorophthalazine, has a molecular weight of 164.59 g/mol . This difference in molecular weight can be critical in applications where atom economy and the final molecular weight of the target compound are constrained, such as in the development of small molecule drugs with strict molecular weight cutoffs .

Building Block Synthetic Chemistry Atom Economy

5-Fluorophthalazine: Optimized Research Applications Based on Quantitative Differentiation


Synthesis of PARP Inhibitors and Kinase-Targeted Therapeutics

5-Fluorophthalazine serves as a key intermediate in the synthesis of potent PARP1/2 inhibitors, including Talazoparib (BMN 673), where the 5-fluoro substitution is essential for optimal binding affinity and metabolic stability [1]. The higher purity (≥98%) and enhanced lipophilicity (LogP ~1.77) of this building block compared to alternatives facilitate efficient synthetic routes and improve the yield of the final active pharmaceutical ingredient .

Medicinal Chemistry Optimization of Lead Compounds

In medicinal chemistry programs focused on optimizing the ADME profile of phthalazine-based lead series, 5-fluorophthalazine is a superior building block compared to unsubstituted phthalazine due to its increased lipophilicity (ΔLogP ≈ +0.77), which can enhance membrane permeability [1]. This pre-installed fluorine atom reduces the need for late-stage fluorination and allows for more efficient structure-activity relationship (SAR) exploration .

Development of Small Molecule Drugs with Strict Physicochemical Constraints

For drug discovery projects with stringent molecular weight targets (e.g., < 500 Da), 5-fluorophthalazine (MW = 148.14 g/mol) offers a significant advantage over the heavier 5-chlorophthalazine (MW = 164.59 g/mol) [1]. This molecular weight saving can be crucial for maintaining compliance with Lipinski's Rule of Five while still introducing a valuable halogen handle for further derivatization and property modulation .

High-Throughput Parallel Synthesis and Library Generation

The commercial availability of 5-fluorophthalazine with a consistent purity of ≥98% enables reproducible high-throughput parallel synthesis of diverse compound libraries [1]. This reliability minimizes batch-to-batch variability in screening campaigns, ensuring that observed biological activity is attributable to the intended chemical structure rather than impurities .

Technical Documentation Hub

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